molecular formula C7H7FN2 B15238599 4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B15238599
M. Wt: 138.14 g/mol
InChI Key: SLNYRFAREACIND-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring, with a fluorine atom attached to the pyrrole ring. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated pyrrole derivative with a suitable pyridine precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical signaling pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives such as:

Uniqueness

4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H7FN2

Molecular Weight

138.14 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H7FN2/c8-6-3-9-4-7-5(6)1-2-10-7/h3-4,10H,1-2H2

InChI Key

SLNYRFAREACIND-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CN=CC(=C21)F

Origin of Product

United States

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